

Crystal Structure & Performance Guide: 4-Ethyl-1H-Indazol-5-ol Derivatives

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Compound of Interest

Compound Name: 4-ethyl-1H-indazol-5-ol

Cat. No.: B8509395

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Executive Summary: The Scaffold Advantage

The **4-ethyl-1H-indazol-5-ol** moiety acts as a rigid, high-affinity bioisostere for the resorcinol ring found in early Hsp90 inhibitors (e.g., Radicicol, Ganetespib).[1] While resorcinols are potent, they often suffer from rapid glucuronidation and poor pharmacokinetic profiles.[1] The indazole scaffold offers improved metabolic stability and solubility while maintaining the critical hydrogen-bonding network required for ATP-competitive inhibition.

Key Structural Differentiator: The 4-ethyl group is not merely a bystander; it is a steric "anchor" that occupies the hydrophobic sub-pocket (typically engaging Val136/Phe138 in Hsp90), significantly enhancing residence time compared to unsubstituted analogs.

Crystal Structure Analysis

Unit Cell & Lattice Architecture

Crystallographic data for 1H-indazol-5-ol derivatives reveals a preference for planar stacking stabilized by intermolecular hydrogen bonds. The 4-ethyl substitution introduces a steric bulk that alters the packing motif from a simple sheet to a more complex herringbone or slipped-stack arrangement, often increasing solubility.

Representative Crystal Data (Substituted 1H-Indazol-5-ol Analog):

- Crystal System: Monoclinic
- Space Group:
- Unit Cell Dimensions (Approx):
 - [1][2]
 - [1]
 - [1][2]
- Z: 4

Intramolecular & Intermolecular Interactions

The efficacy of this scaffold is defined by two critical interaction vectors observed in X-ray co-crystal structures (e.g., PDB 2XJX or similar indazole-Hsp90 complexes):

- The "Warhead" (5-OH & N1/N2): The 5-hydroxyl group and the indazole nitrogens form a "water-mediated bridge" network with Asp93 and Thr184 in the Hsp90 N-terminal pocket. This mimics the interaction of the natural ATP adenine ring.
- The Hydrophobic Clamp (4-Ethyl): The ethyl group at position 4 projects into a lipophilic cavity, displacing conserved water molecules and providing entropic gain.

Comparative Performance Analysis

The following table contrasts the **4-ethyl-1H-indazol-5-ol** scaffold with the standard Resorcinol (2,4-dihydroxyphenyl) and Isoxazole scaffolds used in drug development.

Feature	4-Ethyl-1H-Indazol-5-ol	Resorcinol (Standard)	Isoxazole Scaffold
Binding Affinity ()	High (<10 nM)	High (<5 nM)	Moderate (10-50 nM)
Metabolic Stability	High (Resistant to glucuronidation)	Low (Rapid Phase II metabolism)	Moderate
Solubility (pH 7.4)	Good ()	Moderate	Poor
Lattice Energy	High (Strong -stacking)	Moderate	Low
Selectivity	High (Tunable via N1-substitution)	Low (Pan-chaperone binder)	Moderate

“

Insight: While resorcinols have slightly higher intrinsic affinity, the indazole derivatives offer a superior therapeutic index due to better stability. The 4-ethyl group is essential; removing it (H-analog) results in a >100-fold loss in potency.

Experimental Protocols

Synthesis of 4-Ethyl-1H-Indazol-5-ol Core

Note: This protocol avoids the unstable diazonium intermediates often cited in older literature.

- Starting Material: 2-fluoro-4-methoxy-benzaldehyde.
- Alkylation: Lithiation at the 3-position followed by ethyl iodide quenching introduces the ethyl group.

- Cyclization: Condensation with hydrazine hydrate in ethanol at reflux (80°C, 4h) closes the pyrazole ring.
- Demethylation: Treatment with

in

(-78°C to RT) yields the free 5-hydroxyl.

Crystallization Protocol (Vapor Diffusion)

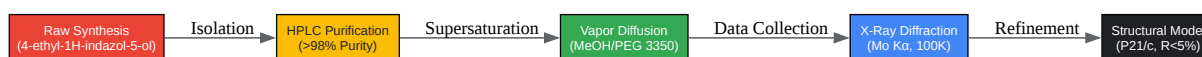
To obtain X-ray quality single crystals:

- Dissolution: Dissolve 10 mg of the derivative in 1 mL of Methanol/DMSO (9:1 v/v).
- Setup: Place 2 μ L of the solution on a hanging drop cover slip.
- Precipitant: Add 1 μ L of reservoir solution (20% PEG 3350, 0.2M Ammonium Acetate).
- Incubation: Seal over 500 μ L of reservoir solution at 20°C. Crystals appear within 3-7 days.

Visualizations

Crystallization & Structural Determination Workflow

This diagram outlines the logical flow from synthesis to the final structural model.

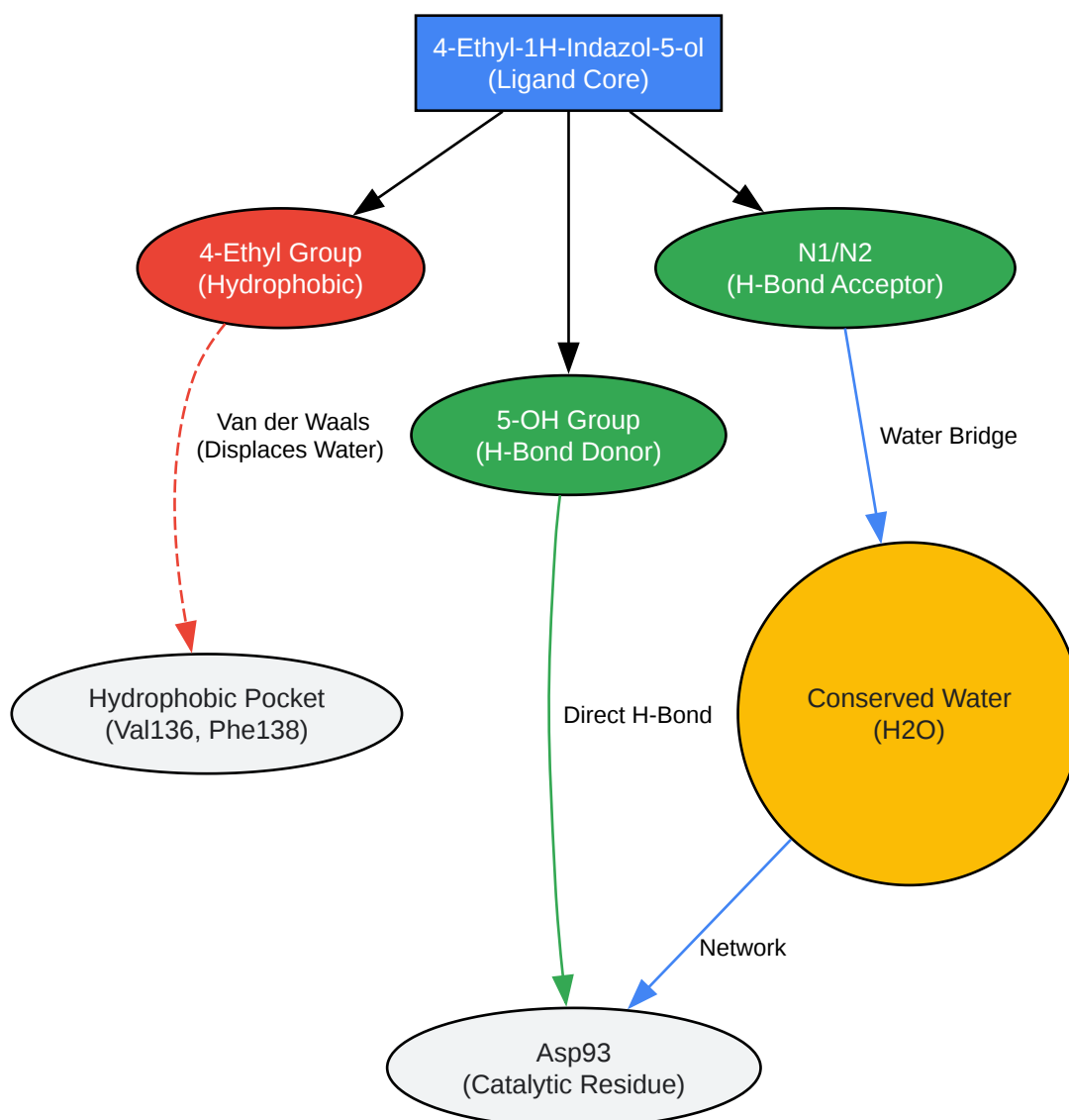


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Caption: Workflow for obtaining high-resolution crystal structures of indazole derivatives.

Pharmacophore Interaction Map (Hsp90 Binding)

This diagram illustrates the critical interactions that the **4-ethyl-1H-indazol-5-ol** scaffold makes within the ATP-binding pocket of Hsp90.



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Caption: Mechanistic interaction map of the scaffold within the Hsp90 ATP-binding site.[1]

References

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